molecular formula C23H30N2O4 B486103 1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 825607-15-6

1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B486103
CAS No.: 825607-15-6
M. Wt: 398.5g/mol
InChI Key: UXIIGSSKBOZZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound featuring a piperazine ring substituted with an o-tolyl group, a hydroxypropoxy group, and a methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with o-tolyl chloride under basic conditions to form 4-(o-tolyl)piperazine.

    Hydroxypropoxy Substitution: The next step involves the substitution of the hydroxypropoxy group. This can be achieved by reacting the piperazine derivative with 2,3-epoxypropanol in the presence of a base such as sodium hydroxide.

    Methoxyphenyl Ethanone Addition: Finally, the methoxyphenyl ethanone moiety is introduced through a nucleophilic substitution reaction, where the hydroxypropoxy-piperazine intermediate reacts with 3-methoxyphenyl ethanone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the ketone group.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxy and methoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(o-tolyl)acetamide
  • 4-(2-Hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(o-tolyl)acetamide

Uniqueness

1-(4-(2-Hydroxy-3-(4-(o-tolyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl ethanone moiety differentiates it from other piperazine derivatives, potentially enhancing its pharmacological profile and making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-17-6-4-5-7-21(17)25-12-10-24(11-13-25)15-20(27)16-29-22-9-8-19(18(2)26)14-23(22)28-3/h4-9,14,20,27H,10-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIIGSSKBOZZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.